![molecular formula C16H15N3O3S B2449665 6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1628795-45-8](/img/structure/B2449665.png)
6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (DMPP) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family. It is a natural product that has been studied for its potential application in the fields of medicinal chemistry and synthetic organic chemistry. DMPP has been found to be a useful synthetic intermediate for the preparation of various nitrogen-containing heterocyclic compounds. In addition, it has been used as a starting material for the synthesis of a variety of biologically active compounds.
Applications De Recherche Scientifique
Heterocyclic Scaffold Properties
Pyrido[2,3-d]pyrimidines, including 6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, are recognized as privileged heterocyclic scaffolds. These structures, due to their similarity with nitrogen bases in DNA and RNA, provide ligands for various receptors in the body. Over 20,000 such structures have been described, with significant interest and research over the last decade. The review by Jubete et al. (2019) discusses both the synthetic methods used for these compounds and their biomedical applications, highlighting their importance in the scientific research community (Jubete et al., 2019).
Anticancer Drug Design
Another study focuses on the in silico evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one compounds for designing less toxic anticancer drugs. The 3D-QSAR and QSTR analyses of these compounds, which have shown activity against various cancers, suggest the role of their steric, electrostatic, and hydrophobic fields in anticancer activity. The study also provides insights into designing better derivatives with high activity and less toxicity (Bagchi et al., 2015).
Kinase Inhibition
The compound N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, related to the mentioned chemical, was synthesized as a new inhibitor of CLK1 and DYRK1A kinases. The complete crystal structure of this compound, established by X-ray diffraction, offers valuable insights into its potential as a biological inhibitor (Guillon et al., 2013).
Antibacterial Activity
The study by Narayana et al. (2009) explores the synthesis of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. This research demonstrates the potential of these compounds in antibacterial applications, providing a basis for further development in this area (Narayana et al., 2009).
Diverse Biological Activities
Finally, Masip et al. (2021) discuss the synthesis of 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, highlighting the diverse biological activities these compounds can exhibit. Their research illustrates the extensive potential of these compounds in various biological applications (Masip et al., 2021).
Propriétés
IUPAC Name |
6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-11-4-9(5-12(7-11)22-2)13-6-10-8-17-16(23-3)19-14(10)18-15(13)20/h4-8H,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXRNJGXBBCXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC3=CN=C(N=C3NC2=O)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

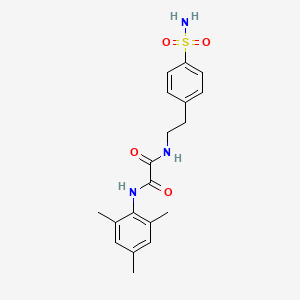
![(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2449584.png)
![3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2449587.png)
![3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2449588.png)
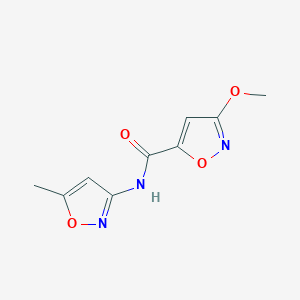
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2449591.png)
![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide](/img/structure/B2449592.png)
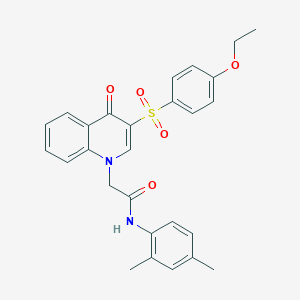
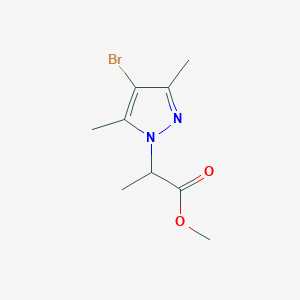

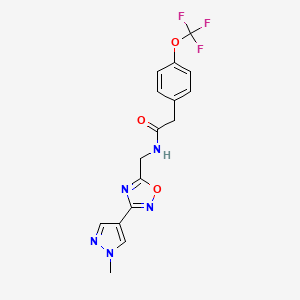
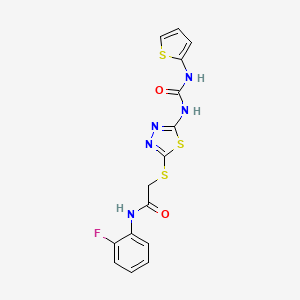
amine](/img/structure/B2449599.png)
